4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
Description
Historical Context of Indazole-Based Research
The indazole nucleus was first isolated in 1883 through the thermal decomposition of ortho-hydrazine cinnamic acid by Emil Fischer, marking the beginning of systematic studies into this bicyclic aromatic system. Early 20th-century research focused on natural indazole alkaloids such as nigellicine from Nigella sativa, which demonstrated unexpected biological activities that spurred synthetic analog development. The 1960s witnessed the first pharmaceutical application of indazole derivatives with the introduction of benzydamine, a nonsteroidal anti-inflammatory drug featuring a 3-indazolyamino group. This breakthrough validated indazole's potential as a privileged scaffold in drug design, leading to sustained investment in structure-activity relationship studies across academia and industry.
Modern synthetic techniques, including the Davis–Beirut reaction for 2H-indazole synthesis and transition metal-catalyzed cross-couplings, have exponentially expanded access to complex indazole derivatives. The development of 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid reflects three evolutionary stages in indazole chemistry: (1) initial exploration of parent heterocycle properties, (2) systematic substitution pattern analysis, and (3) targeted functionalization for optimized bioactivity.
Emergence of this compound in Medicinal Chemistry
This specific indazole derivative gained prominence following computational studies demonstrating its superior binding potential to kinase targets compared to simpler analogs. Molecular docking simulations revealed that the carboxylic acid group at position 6 forms stable salt bridges with lysine residues in ATP-binding pockets, while the hydroxyl group at position 4 participates in hydrogen-bonding networks critical for inhibitor specificity. The methyl substituent at N1 was found to modulate electron distribution across the aromatic system, reducing metabolic oxidation rates compared to unsubstituted indazoles.
Key milestones in its development include:
- 2015 : Identification as a β3-adrenergic receptor agonist lead structure with 13 nM EC50 and >769-fold selectivity over α1A receptors
- 2024 : Optimization of CNS penetration properties through efflux transporter profiling, achieving unbound brain-to-plasma ratio (Kp,uu) >0.3 in primate models
- 2024 : Demonstration of dual TTK inhibition and antioxidant activity in A549 lung cancer cells (IC50 = 2.1 μM)
Position of this compound within the Indazole Family
Structural comparisons with related indazole derivatives highlight its unique pharmacophoric features:
The compound's increased polar surface area enhances aqueous solubility (27.8 mg/mL at pH 7.4) compared to lipophilic indazole drugs like benzydamine, while maintaining cellular permeability through balanced hydrophobicity. X-ray crystallography studies confirm that the carboxyl group adopts a coplanar orientation with the indazole ring, creating an extended π-conjugated system that stabilizes protein-ligand complexes through charge-transfer interactions.
Research Rationale and Scientific Importance
Three factors drive ongoing investigation of this molecule:
- Multitarget Potential : Quantum mechanical calculations predict simultaneous engagement of kinase active sites and allosteric regulatory pockets through distinct substituent interactions.
- Metabolic Stability : The methyl group at N1 reduces CYP450-mediated oxidation rates (t1/2 = 6.3 hrs in human microsomes vs. 1.8 hrs for unmethylated analog).
- Synthetic Accessibility : Recent patent filings describe a scalable 4-step synthesis from commercially available 6-nitroindazole precursors with 68% overall yield and >99% purity.
Ongoing clinical trials exploit these properties in developing:
Properties
IUPAC Name |
4-hydroxy-1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLDJZPVCRZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylindazole.
Hydroxylation: The hydroxyl group is introduced at the 4-position using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-oxo-1-methyl-1H-indazole-6-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-methyl-1H-indazole-6-methanol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the antitumor potential of indazole derivatives, including 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid. Research indicates that compounds with indazole scaffolds can inhibit specific kinases related to cancer progression. For instance, derivatives with modifications at the 4 and 6 positions have shown significant inhibitory activity against Polo-like kinase 4 (PLK4), which is crucial for cell division and tumor growth. One notable compound demonstrated effective inhibition of tumor growth in mouse models of colon cancer, suggesting its potential as a clinical candidate for cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes associated with cancer and other diseases. For example, it has shown promising results as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation that can facilitate tumor immune evasion. The structure-activity relationship (SAR) studies indicate that substitutions at the 4 and 6 positions significantly enhance IDO inhibitory activity, making it a candidate for further development in cancer immunotherapy .
Clinical Trials
Pharmacological evaluations have been conducted to assess the safety and efficacy of compounds derived from indazole scaffolds in clinical settings. For instance, certain derivatives have been tested in patients with BRAFV600-mutant melanoma, demonstrating good tolerability and promising antitumor activity . These studies underline the potential of this compound as a therapeutic agent.
Structure-Activity Relationships
The SAR analysis of this compound has revealed critical insights into how modifications impact biological activity. For example, variations in substituents at specific positions on the indazole ring can lead to enhanced potency against various targets such as fibroblast growth factor receptors (FGFRs) and other kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- 6-Carboxylic acid derivatives exhibit higher polarity and aqueous solubility than their ester counterparts (e.g., methyl esters in ). Halogenated derivatives (e.g., 6-bromo in , 4-chloro in ) are often used in cross-coupling reactions for drug discovery.
- Stability and Solubility: The methyl ester derivatives (e.g., ) are more lipophilic, enhancing membrane permeability but requiring hydrolysis for activation. Nitro groups (e.g., ) may confer oxidative instability but serve as intermediates for amino-group introduction via reduction.
Pharmacological Relevance
Biological Activity
4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid (HMICA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of HMICA, focusing on its mechanisms of action, research findings, and applications in various fields.
HMICA is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position of the indazole ring. The synthesis typically involves:
- Starting Material : Preparation of 1-methylindazole.
- Hydroxylation : Introduction of the hydroxyl group using hydrogen peroxide as a hydroxylating agent.
- Carboxylation : Addition of the carboxylic acid group through a reaction with carbon dioxide under high pressure.
These steps yield HMICA in good purity and yield, making it suitable for further biological evaluation.
Anticancer Properties
Recent studies have indicated that HMICA exhibits significant anticancer activity. For instance, research has shown that compounds containing indazole moieties can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro assays demonstrated that HMICA has an inhibitory effect on various cancer cell lines, including:
- HeLa Cells : Exhibited antiproliferative activity with IC50 values indicating potent effects compared to standard chemotherapy agents .
- Breast Cancer Cell Lines : Studies suggest that HMICA may induce endoplasmic reticulum (ER) stress, leading to reduced cell viability in breast cancer models .
The mechanism by which HMICA exerts its biological effects involves interaction with specific molecular targets, particularly sigma receptors (σ1 and σ2). These receptors are implicated in various cellular processes, including:
- Regulation of Calcium Levels : Sigma receptors modulate intracellular calcium levels, which can influence cancer cell survival and proliferation.
- Protein Function Modulation : By binding to sigma receptors, HMICA may alter the function of various proteins involved in signaling pathways related to cancer progression .
Table: Summary of Biological Activities
| Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | 0.07 | |
| Anticancer | Breast Cancer | Varies | |
| Sigma Receptor Inhibition | Various | pKi ~5.8 |
Case Study: Sigma Receptor Interaction
In a study focusing on sigma receptor ligands, HMICA was identified as a potential modulator with significant binding affinity. The structure-activity relationship (SAR) analysis revealed that modifications to the indazole structure could enhance its binding efficacy to sigma receptors, suggesting avenues for drug development targeting CNS disorders and cancer therapies .
Q & A
Basic: What are the optimal synthetic routes for 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
A common approach involves refluxing precursors with sodium acetate in acetic acid, as demonstrated in indazole-carboxylic acid syntheses . To optimize yield:
- Parameter Variation: Adjust reflux duration (3–5 hours), molar ratios (e.g., 1:1.1 for aldehyde derivatives), and solvent volume (e.g., 100 mL acetic acid per 0.1 mol substrate).
- Catalyst Screening: Test alternatives to sodium acetate (e.g., pyridine or triethylamine) for improved regioselectivity.
- Purification: Use recrystallization from DMF/acetic acid mixtures to enhance purity (>95%) .
Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?
Methodological Answer:
Cross-validate using:
- HPLC: Assess purity (>98%) with C18 columns and UV detection at 254 nm .
- FTIR: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
- NMR: Assign indazole protons (δ 7.5–8.5 ppm for aromatic H) and methyl groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]+ at m/z 207.07) .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors with known indazole interactions (e.g., kinase enzymes) .
- Docking Workflow: Use AutoDock Vina to simulate ligand-receptor binding. Validate with experimental IC50 values from in vitro assays (e.g., enzyme inhibition) .
- SAR Analysis: Modify substituents (e.g., hydroxyl or methyl groups) and compare docking scores to optimize affinity .
Advanced: How should researchers resolve contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Source Audit: Compare reagent purity (e.g., 95% vs. 97% substrates) and storage conditions (e.g., refrigeration vs. ambient) .
- Method Replication: Standardize protocols (e.g., reflux time, solvent batches) to isolate variables.
- Data Transparency: Adopt open-data practices for raw spectral files and assay conditions to enable reproducibility .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the hydroxyl group with bioisosteres (e.g., fluorine or methoxy) to improve metabolic stability .
- Prodrug Synthesis: Esterify the carboxylic acid to enhance membrane permeability, followed by in vivo hydrolysis studies .
- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable logP (<3) and low CYP450 inhibition .
Basic: How can researchers ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Positive Controls: Include reference inhibitors (e.g., known kinase inhibitors) in activity assays.
- Dose-Response Curves: Generate triplicate data points across a concentration range (e.g., 1 nM–100 µM) .
- Buffer Compatibility: Pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid precipitation .
Advanced: What structural analogs of this compound have been studied, and how do their activities compare?
Methodological Answer:
- Analog Screening: Compare with 4-chloro-1H-indazole-6-carboxylic acid (CAS 885523-25-1), noting reduced solubility but higher enzymatic affinity in chlorinated derivatives .
- Activity Trends: Use published similarity indices (e.g., Tanimoto coefficients) to prioritize analogs for testing .
Advanced: How can spectroscopic methods elucidate tautomeric or conformational dynamics in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
